An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benazepril Hydrochloride
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benazepril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for benazepril hydrochloride. The information is intended to support research, development, and quality control activities related to this angiotensin-converting enzyme (ACE) inhibitor.
Molecular Structure and Identification
Benazepril hydrochloride is the hydrochloride salt of benazepril, a prodrug that is metabolized in the body to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]
Chemical Name: 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1]
Synonyms: Benazepril HCl, CGS 14824A[1][3]
Stereochemistry: The molecule contains two chiral centers, leading to four possible stereoisomers. The pharmacologically active form is the (S,S)-diastereomer.
| Identifier | Value |
| CAS Number | 86541-74-4[4][5][6] |
| Molecular Formula | C24H28N2O5 • HCl[4][6] |
| Molecular Weight | 460.95 g/mol [2][4] |
| IUPAC Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride[1] |
Physicochemical Properties
Benazepril hydrochloride is a white to off-white crystalline powder. Its solubility and other physicochemical properties are critical for its formulation and bioavailability.
| Property | Value | Reference |
| Melting Point | 188-190°C | |
| Solubility | Highly soluble in water, ethanol, and methanol (>100 mg/mL). Soluble in DMSO (~34 mg/mL). Sparingly soluble in aqueous buffers. | [3] |
| pKa (Strongest Acidic) | 3.53 | |
| pKa (Strongest Basic) | 5.36 | |
| LogP | 3.3 | [7] |
| Appearance | White to off-white crystalline powder |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril hydrochloride exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function. As a prodrug, benazepril is hydrolyzed by hepatic esterases to its active metabolite, benazeprilat.[8] Benazeprilat then competitively inhibits the angiotensin-converting enzyme (ACE).
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[10]
By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion.[10] This results in a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin, a vasodilator, which may further contribute to the antihypertensive effect.[11]
Caption: Mechanism of action of benazepril hydrochloride within the RAAS pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A validated stability-indicating HPLC method is crucial for the quality control of benazepril hydrochloride in bulk and pharmaceutical dosage forms.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer and acetonitrile (65:35 v/v), pH adjusted to 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
4.1.2. Standard Solution Preparation
-
Accurately weigh about 25 mg of Benazepril Hydrochloride working reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 35 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain the working standard solution.
4.1.3. Sample Solution Preparation (from Tablets)
-
Weigh and finely powder a minimum of 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 5 mg of benazepril hydrochloride.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm filter, discarding the initial portion of the filtrate.
4.1.4. System Suitability
The system is deemed suitable if the resolution between benazepril hydrochloride and any related compounds is not less than 1.7, and the relative standard deviation for replicate injections is not more than 2.0%.
Caption: A typical workflow for the HPLC analysis of benazepril hydrochloride.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of benazepril hydrochloride.
4.2.1. Method 1: Direct UV Spectrophotometry
-
Solvent: Methanol
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of benazepril hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2-22 µg/mL.
-
Measurement: Measure the absorbance of the working solutions at 237 nm against a methanol blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration. The linearity is typically observed in the specified concentration range.
4.2.2. Method 2: Colorimetric Method with Bromocresol Green (BCG)
This method is based on the formation of a colored ion-pair complex between the drug and the dye.
-
Reagents: Bromocresol Green (BCG) solution.
-
Procedure: A specific volume of the benazepril hydrochloride solution is reacted with a known concentration of BCG solution in an appropriate buffer.
-
Extraction: The resulting colored complex is extracted into an organic solvent (e.g., chloroform).
-
Measurement: The absorbance of the colored organic layer is measured at the wavelength of maximum absorption.
4.2.3. Method 3: Colorimetric Method with 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)
This method involves the alkaline hydrolysis of benazepril hydrochloride followed by a reaction with MBTH.
-
Hydrolysis: The sample is first hydrolyzed under alkaline conditions.
-
Reaction: The hydrolyzed product is then reacted with MBTH in the presence of an oxidizing agent.
-
Measurement: The absorbance of the resulting colored product is measured at approximately 593 nm.[4]
Synthesis and Purification
The synthesis of benazepril hydrochloride can be achieved through various routes. A common method involves the condensation of 2(R)-hydroxy-4-phenyl butyric acid ethyl ester with an amino benzazepinone derivative. The resulting benazepril free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate.
Purification is critical to obtain the desired (S,S)-diastereomer with high purity. This is often achieved through recrystallization from solvent mixtures such as 3-pentanone/methanol. The diastereomeric ratio is a key quality attribute that is monitored throughout the synthesis and purification process.
Stability
Benazepril hydrochloride is subject to degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis. Stability-indicating analytical methods, such as the HPLC method described, are essential to separate the intact drug from its degradation products and accurately quantify it.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, chemical properties, mechanism of action, and analytical methodologies for benazepril hydrochloride. The presented data and experimental protocols are intended to be a valuable resource for professionals in the pharmaceutical sciences. Adherence to validated analytical methods is paramount to ensure the quality, safety, and efficacy of benazepril hydrochloride-containing drug products.
References
- 1. Spectrophotometric determination of benazepril hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. ijpbs.net [ijpbs.net]
- 8. A validated method for the determination and purity evaluation of benazepril hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. [PDF] Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. | Semantic Scholar [semanticscholar.org]
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